Bunamidine

Übersicht

Beschreibung

Bunamidine ist ein Anthelminthikum, das hauptsächlich in der Veterinärmedizin zur Behandlung von Infektionen eingesetzt wird, die durch Bandwürmer der Gattung Taenia verursacht werden. Es ist auch wirksam gegen Echinococcus granulosus (Hundebandwurm) und Hymenolepis diminuta (Rattenbandwurm) . Die Verbindung wird als Taeniacide klassifiziert, d. h. sie wird zur Abtötung von Bandwürmern verwendet.

Analyse Chemischer Reaktionen

Bunamidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced using reducing agents to yield different reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bunamidine has several scientific research applications, including:

Chemistry: It is used as a model compound in studies involving anthelmintic drugs and their mechanisms of action.

Biology: this compound is used in research to understand the biology of tapeworms and their interactions with hosts.

Medicine: The compound is studied for its potential use in treating parasitic infections in animals.

Industry: This compound is used in the development of veterinary pharmaceuticals and formulations

Wirkmechanismus

Bunamidine exerts its effects by disrupting the tegument of tapeworms, reducing their glucose uptake, and exposing subtegumental tissues to host digestive enzymes. This leads to the destruction of the tapeworms by the host’s digestive system . The molecular targets and pathways involved in this process are not fully understood but are believed to involve interference with the parasite’s metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Bunamidine ist unter den Anthelminthika aufgrund seiner spezifischen Wirkung gegen Bandwürmer einzigartig. Zu ähnlichen Verbindungen gehören:

Praziquantel: Ein weiteres Anthelminthikum, das zur Behandlung von Bandwurmbefall eingesetzt wird. Im Gegensatz zu this compound ist Praziquantel auch gegen ein breiteres Spektrum parasitärer Infektionen wirksam.

Albendazol: Ein Breitbandanthelminthikum, das gegen verschiedene parasitäre Würmer, einschließlich Bandwürmer, wirksam ist.

Mebendazol: Ähnlich wie Albendazol wird es zur Behandlung einer Vielzahl von parasitären Infektionen verwendet

Die Spezifität von this compound für Bandwürmer und sein einzigartiger Wirkmechanismus machen es zu einem wertvollen Werkzeug in der Veterinärmedizin.

Vorbereitungsmethoden

Bunamidine kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von N,N-Dibutyl-4-hexyloxy-1-Naphthamid mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die industrielle Produktion von this compound erfolgt in der Regel im großen Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Spezifische Details zu den industriellen Produktionsverfahren sind in der Öffentlichkeit nicht leicht zugänglich.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln reduziert werden, um verschiedene reduzierte Formen zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Anthelminthika und ihren Wirkmechanismen befassen.

Biologie: this compound wird in der Forschung eingesetzt, um die Biologie von Bandwürmern und ihre Wechselwirkungen mit Wirten zu verstehen.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung bei der Behandlung parasitärer Infektionen bei Tieren untersucht.

Industrie: This compound wird bei der Entwicklung von Tierarzneimitteln und Formulierungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Tegument von Bandwürmern stört, ihre Glukoseaufnahme reduziert und subtegumentales Gewebe den Verdauungsenzymen des Wirts aussetzt. Dies führt zur Zerstörung der Bandwürmer durch das Verdauungssystem des Wirts . Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, sind nicht vollständig geklärt, es wird jedoch vermutet, dass sie eine Interferenz mit den Stoffwechselprozessen des Parasiten beinhalten.

Eigenschaften

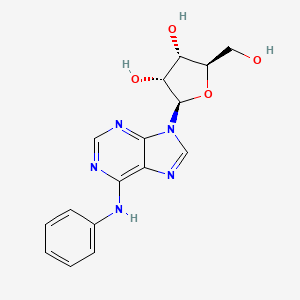

IUPAC Name |

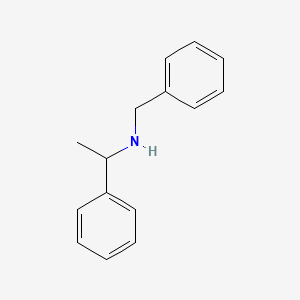

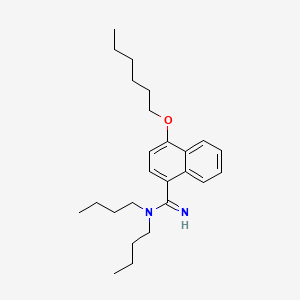

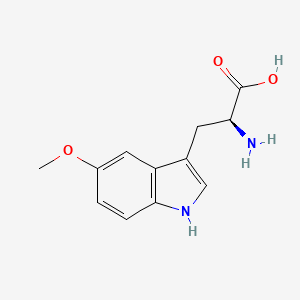

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGFIMIICGZCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1055-55-6 (mono-hydrochloride) | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048272 | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-77-4 | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)

![7-Nitro-5-indeno[1,2-b]pyridinone](/img/structure/B1206998.png)